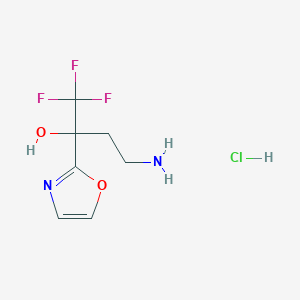

4-Amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)butan-2-ol;hydrochloride

Description

This compound (CAS: 1311317-62-0) is a fluorinated β-amino alcohol hydrochloride featuring a 1,3-oxazole substituent. Its molecular formula is C₉H₁₀ClF₃N₂O₂ (Mol. Wt.: 261.62 g/mol), and it is commonly used in pharmaceutical and agrochemical research due to its unique combination of fluorine atoms, heterocyclic rings, and amine functionality .

Properties

IUPAC Name |

4-amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)butan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3N2O2.ClH/c8-7(9,10)6(13,1-2-11)5-12-3-4-14-5;/h3-4,13H,1-2,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKWVTXPRKRWSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)C(CCN)(C(F)(F)F)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)butan-2-ol;hydrochloride typically involves multiple steps. One common method starts with the reaction of 1,1,1-trifluoro-2-butanone with an appropriate oxazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)butan-2-ol;hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The oxazole ring can be reduced under specific conditions to yield different products.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide or potassium tert-butoxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the oxazole ring can produce various reduced forms of the compound .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing oxazole rings often exhibit anticancer properties. The mechanism of action typically involves:

- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.

- Cell Cycle Arrest : It can inhibit the proliferation of cancer cells by interfering with their cell cycle.

For instance, studies have shown that related compounds significantly reduce viability in various cancer cell lines, including breast and lung cancers .

Antimicrobial Activity

4-Amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)butan-2-ol;hydrochloride has also been evaluated for its antimicrobial properties. The presence of the oxazole moiety enhances its activity against a range of bacterial strains.

Key findings include:

- Inhibition of Gram-positive and Gram-negative Bacteria : The compound has demonstrated effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli.

- Potential as an Antituberculosis Agent : Some derivatives have shown promise in inhibiting Mycobacterium tuberculosis, indicating a potential application in treating tuberculosis .

Case Study 1: Anticancer Activity

In a study involving the evaluation of various oxazole derivatives, one analog of 4-Amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)butan-2-ol;hydrochloride exhibited an IC50 value of 0.25 µM against the MCF-7 breast cancer cell line. This suggests a strong inhibitory effect on cancer cell proliferation .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial activity of the compound against Pseudomonas aeruginosa and Candida albicans. The results indicated that the compound had a minimum inhibitory concentration (MIC) of 6.25 µg/ml against Pseudomonas aeruginosa, highlighting its potential as an effective antimicrobial agent .

Applications in Drug Development

The unique properties of 4-Amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)butan-2-ol;hydrochloride make it a candidate for further development in pharmaceuticals:

- Cancer Therapeutics : Its ability to induce apoptosis and inhibit cancer cell growth positions it as a potential lead compound for new anticancer drugs.

- Antimicrobial Formulations : Given its effectiveness against resistant strains of bacteria and fungi, it may be developed into new antimicrobial treatments.

- Diabetes Management : Preliminary studies suggest possible anti-diabetic effects that warrant further investigation into its use for managing diabetes .

Mechanism of Action

The mechanism of action of 4-Amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)butan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and oxazole ring contribute to its reactivity and ability to form stable complexes with various biological molecules. These interactions can modulate enzyme activity, disrupt microbial cell walls, or interfere with metabolic pathways .

Comparison with Similar Compounds

Substituent Variations on the Oxazole Ring

Compounds with modified oxazole substituents exhibit distinct physicochemical properties:

Key Findings :

Heterocycle Replacement: Oxazole vs. Imidazole/Furan

Replacing oxazole with other heterocycles alters electronic and steric profiles:

Key Findings :

- Imidazole analogs (e.g., CymitQuimica’s discontinued product) introduce additional nitrogen atoms, increasing hydrogen-bonding capacity and basicity compared to oxazole .

- Furan-substituted derivatives lack the oxazole’s nitrogen, reducing stability under acidic conditions but improving metabolic resistance in vivo .

Fluorinated Amine Derivatives Without Heterocycles

Simpler fluorinated β-amino alcohols highlight the role of the oxazole moiety:

Key Findings :

- Removal of the oxazole ring (e.g., CymitQuimica’s product) reduces molecular complexity but diminishes binding affinity in enzyme inhibition assays .

- Piperidine-containing analogs exhibit higher basicity (pKa ~10) due to the aliphatic amine, contrasting with the oxazole’s weakly basic nature (pKa ~2.5) .

Structural Similarity to Piperidine/Azepane Derivatives

High-similarity compounds (≥90% structural match) include:

Key Findings :

- Piperidine/azepane derivatives prioritize conformational rigidity, favoring interactions with hydrophobic enzyme pockets over the oxazole’s planar geometry .

Biological Activity

4-Amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)butan-2-ol; hydrochloride is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and activity in various studies.

The compound has the following molecular characteristics:

- IUPAC Name : 4-amino-1,1,1-trifluoro-2-(oxazol-2-yl)butan-2-ol hydrochloride

- Molecular Formula : C7H9F3N2O2

- Molecular Weight : 210.15 g/mol

- CAS Number : 2253631-19-3

Synthesis

The synthesis of 4-Amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)butan-2-ol typically involves:

- Starting Materials : Precursors such as trifluoromethylated amines and oxazole derivatives.

- Reagents : Sodium hydride or potassium carbonate as bases.

- Methods : Reactions are conducted under controlled conditions followed by purification via recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : The trifluoromethyl group enhances binding affinity to receptors, potentially affecting signal transduction pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of 4-Amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)butan-2-ol:

-

Anticancer Activity

- A study evaluated the compound's cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited IC50 values in the micromolar range, indicating significant antiproliferative effects comparable to established chemotherapeutics like Tamoxifen .

- Molecular docking studies suggested strong interactions with estrogen receptors, enhancing its potential as an anticancer agent .

- Enzyme Inhibition Studies

- Neurological Implications

Comparative Analysis

The biological activity of 4-Amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)butan-2-ol can be compared with similar compounds:

| Compound Name | IC50 (µM) | Target |

|---|---|---|

| 4-Amino Compound | 0.65 - 15.63 | MCF-7 |

| Tamoxifen | 10.38 | MCF-7 |

| Other Oxazole Derivatives | Varies | Various |

Q & A

Basic Research Questions

Q. What are the critical structural features of 4-amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)butan-2-ol hydrochloride, and how do they influence its physicochemical properties?

- Methodology : Characterize the compound using X-ray crystallography (SHELX programs for refinement ), NMR (1H/13C for stereochemical confirmation), and HPLC for purity assessment. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the oxazole ring contributes to π-π stacking interactions in enzyme binding .

Q. What synthetic routes are optimal for producing high-purity 4-amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)butan-2-ol hydrochloride?

- Methodology : Multi-step synthesis involving nucleophilic substitution (e.g., coupling oxazole precursors with trifluoromethyl ketones) followed by HCl salt formation. Use HOBt/EDC-HCl for amide bond activation and monitor reaction progress via TLC and LC-MS. Purify via recrystallization in ethanol/water .

Q. Which analytical techniques are most reliable for assessing the compound’s purity and stability under varying storage conditions?

- Methodology : Employ HPLC (C18 column, acetonitrile/water gradient) for purity (>98%) and accelerated stability studies (40°C/75% RH for 6 months). Degradation products can be identified using high-resolution mass spectrometry (HRMS) .

Q. What are the primary biological targets of this compound, and how does its structure-activity relationship (SAR) compare to related oxazole derivatives?

- Methodology : Screen against enzyme libraries (e.g., NAD+-dependent enzymes like NAMPT) using fluorescence-based activity assays. Compare SAR with analogs like 1-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]methanamine hydrochloride, noting enhanced potency due to trifluoromethyl substitution .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions between in vitro enzyme inhibition and in vivo metabolic outcomes for this compound?

- Methodology : Use isotopic tracing (e.g., 13C-labeled NAD+ precursors) to monitor NAD+ depletion in cell cultures and animal models. Cross-validate with pharmacokinetic studies (plasma/tissue distribution via LC-MS/MS) to account for metabolic clearance disparities .

Q. What computational strategies are effective for predicting binding modes of 4-amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)butan-2-ol hydrochloride with potential targets like NAMPT?

- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of NAMPT (PDB: 2GVJ). Validate predictions with mutagenesis studies (e.g., alanine scanning of active-site residues) .

Q. How can researchers optimize experimental protocols to mitigate solubility challenges in aqueous buffers during biological assays?

- Methodology : Use co-solvents (e.g., DMSO ≤0.1%) or formulate with cyclodextrins. Measure solubility via shake-flask method and correlate with partition coefficients (logP calculated as ~1.8 via ChemAxon) .

Q. What strategies are recommended for elucidating the compound’s metabolic pathways and identifying reactive intermediates?

- Methodology : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF. Use glutathione trapping to detect electrophilic intermediates .

Critical Analysis of Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.